The Protein Disulfide Isomerase (PDI) Family: A Technical Guide to Core Functions and Therapeutic Potential
The Protein Disulfide Isomerase (PDI) Family: A Technical Guide to Core Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Protein Disulfide Isomerase (PDI) family comprises a crucial group of enzymes primarily residing in the endoplasmic reticulum (ER), the cell's primary protein folding factory. These proteins belong to the thioredoxin (TRX) superfamily and play a pivotal role in ensuring the fidelity of protein structure by catalyzing the formation, reduction, and rearrangement of disulfide bonds—a key post-translational modification for a vast number of secretory and membrane-bound proteins.[1][2] In humans, the family consists of over 20 members, each with distinct structural features and specialized functions, contributing to a sophisticated network that maintains protein homeostasis (proteostasis).[2][3][4]
Beyond their canonical role in oxidative protein folding, PDI family members exhibit chaperone activity, preventing the aggregation of misfolded proteins, and are implicated in a wide array of cellular processes, including ER-associated degradation (ERAD), calcium homeostasis, antigen presentation, and viral entry.[1][5][6][7] Given their central role in proteostasis, the dysregulation of PDI activity is increasingly linked to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and thrombosis, making them attractive targets for therapeutic intervention.[3][8][9]
This technical guide provides an in-depth overview of the core PDI family members, their diverse functions, key signaling pathways, and detailed experimental protocols for their study.
Core Functions of PDI Family Members
The enzymatic versatility of the PDI family is central to its function. These activities are primarily mediated by the thioredoxin-like domains which contain a conserved Cys-X-X-Cys (CXXC) active site motif.[10]
-
Oxidase Activity: PDI catalyzes the formation of new disulfide bonds in nascent polypeptides, a critical step in their maturation. This process involves the transfer of an oxidizing equivalent from an oxidized PDI active site to a pair of thiol groups on the substrate protein.
-
Reductase Activity: PDIs can reduce non-native or improperly formed disulfide bonds, allowing the protein to explore alternative folding conformations.[1][5]
-
Isomerase Activity: This is the hallmark function of PDI, involving the intramolecular rearrangement of incorrect disulfide bonds to their correct, native pairings.[1][10] This shuffling is essential for achieving the final, functional three-dimensional structure of the protein.
-
Chaperone Activity: Independent of their redox capabilities, many PDI family members act as molecular chaperones. They recognize and bind to exposed hydrophobic regions of unfolded or misfolded proteins, preventing their aggregation and facilitating proper folding.[1][11]
// Re-oxidation cycle Ero1 [label="Ero1α", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; H2O2 [label="H₂O₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; O2 [label="O₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
PDI_red_from_ox -> Ero1 [label="Re-oxidation", color="#EA4335", dir=back]; Ero1 -> PDI_ox [color="#EA4335"]; Ero1 -> H2O2 [color="#5F6368"]; O2 -> Ero1 [color="#5F6368"]; } PDI Catalytic Cycle showing Oxidation and Isomerization.
The Human PDI Protein Family
The human PDI family is diverse, with 21 recognized members that vary in their domain architecture, tissue expression, and specific functions. While all share at least one thioredoxin-like domain, the number and arrangement of these domains, along with the presence of other specialized domains, dictate their substrate specificity and catalytic activity.[2][10]
| Gene Name | Protein Name | Other Aliases | Thioredoxin-like Domains (Active/Total) | Key Functions & Notes |
| P4HB | PDIA1 / PDI | PDI, PDIA1 | 2 / 4 (a, b, b', a') | Prototypical member; major oxidase, isomerase, reductase, and chaperone.[9][10] |
| PDIA2 | PDIA2 | PDIP | 2 / 4 (a, b, b', a') | Primarily expressed in secretory tissues; functions in protein folding.[9] |
| PDIA3 | PDIA3 / ERp57 | GRP58, ERp57 | 2 / 4 (a, b, b', a') | Glycoprotein-specific chaperone, works with calnexin/calreticulin; regulates PERK.[5][12] |
| PDIA4 | PDIA4 / ERp72 | ERp72 | 3 / 5 (a, b, b', a', a'') | Broad substrate specificity; upregulated during ER stress.[10] |
| PDIA5 | PDIA5 | PDIR | 2 / 4 (a, b, b', a') | Role in protein folding and ER stress response.[10] |
| PDIA6 | PDIA6 | ERp5, P5 | 2 / 4 (a, b, b', a') | Involved in ER quality control; implicated in Wnt signaling.[10] |
| TXNDC5 | TXNDC5 / ERp46 | ERp46 | 3 / 3 (a, a', a'') | Potent oxidase; involved in oxidative folding pathways.[13] |
| DNAJC10 | DNAJC10 / ERdj5 | ERdj5 | 1 / 9 (J-domain + 8 Trx) | J-domain protein with reductase activity; targets misfolded proteins for ERAD.[13] |
| ERP29 | ERP29 | ERp29 | 0 / 1 | Lacks CXXC motif; functions as a chaperone-like protein, may facilitate protein export from ER.[2] |
| ERP44 | ERP44 | 1 / 1 | Lacks resolving cysteine; retains clients via mixed disulfides, involved in ER-Golgi trafficking.[13] | |
| AGR2 | AGR2 | 0 / 1 | Atypical member, lacks CXXC; promotes cancer metastasis.[9] | |
| AGR3 | AGR3 | 0 / 1 | Homolog of AGR2.[9] | |
| TXNDC12 | TXNDC12 / ERp18 | ERp18, ERp19 | 1 / 1 | Smallest PDI family member with a CXXC motif.[10] |
| TMX1 | TMX1 | 1 / 1 | Transmembrane PDI family member with cytosolic active site.[9] | |
| TMX2 | TMX2 | 0 / 1 | Transmembrane protein, lacks CXXC motif.[9][13] | |
| TMX3 | TMX3 | 1 / 1 | Transmembrane protein with a CXXC motif.[9] | |
| TMX4 | TMX4 | 1 / 1 | Transmembrane protein with a CXXC motif.[9] | |
| ERP27 | ERP27 | 0 / 2 | Contains two inactive b-type domains; lacks CXXC motif.[10] | |
| PDIALT | PDIALT | 1 / 1 | Testis-specific PDI.[9] | |
| CASQ1 | CASQ1 | 0 / 0 | Calsequestrin 1; primarily a calcium-binding protein in muscle.[9] | |
| CASQ2 | CASQ2 | 0 / 0 | Calsequestrin 2; primarily a calcium-binding protein in cardiac muscle.[9] |
PDI Family in Signaling and Disease
The PDI family is a critical node in cellular stress signaling, particularly the Unfolded Protein Response (UPR). The UPR is a set of adaptive pathways initiated by three ER-resident sensors—PERK, IRE1α, and ATF6—to alleviate ER stress.
PDI as a Redox-Sensor for PERK Activation
Recent evidence has established a direct link between the redox state of PDIA1 and the activation of the PERK branch of the UPR.[1][5]
-
Under Homeostasis: The glycoprotein-specific PDI family member ERp57 (PDIA3) functions to keep PDIA1 in a reduced, inactive state. This prevents the activation of PERK.[1][5]
-
Under ER Stress: An accumulation of unfolded proteins leads to an oxidizing ER environment. This causes PDIA1 to become oxidized.
-
PERK Activation: Oxidized PDIA1 directly interacts with and activates PERK through oligomerization and autophosphorylation.[3][5] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis and the preferential translation of stress-response transcripts like ATF4, aiming to restore proteostasis.[4]
PDI Overexpression in Cancer
The demand for rapid protein synthesis and secretion in proliferating cancer cells places a heavy load on the ER, often leading to chronic ER stress. To cope, cancer cells frequently upregulate PDI family members. This enhanced folding capacity supports tumor growth, survival, and metastasis.[8] Significant overexpression of several PDI members has been correlated with poor patient survival in various cancers, including ovarian cancer.[8][14]
| PDI Family Member | Cancer Type | Correlation with Patient Survival | Significance (p-value) |
| PDI (PDIA1) | Ovarian Cancer | Poor Survival | 0.045[8] |
| PDIR (PDIA5) | Ovarian Cancer | Poor Survival | 0.047[8] |
| ERp57 (PDIA3) | Ovarian Cancer | Poor Survival | 0.037[8] |
| ERp72 (PDIA4) | Ovarian Cancer | Poor Survival | 0.046[8] |
| AGR3 | Ovarian Cancer | Poor Survival | 0.040[8] |
| PDIA6 | Ovarian Cancer | No Significant Correlation | 0.381[8] |
Methodologies for Studying PDI Function
Assessing the distinct activities of PDI family members is crucial for understanding their roles and for screening potential inhibitors. Several well-established assays are available.
Experimental Protocol: Insulin Turbidity Assay (Reductase Activity)
This is the most common assay for measuring the reductase activity of PDI. It relies on the principle that the reduction of the two disulfide bonds holding the A and B chains of insulin together causes the hydrophobic B chain to precipitate, which can be measured as an increase in turbidity.[15]
Materials:
-
Bovine insulin solution (1 mg/mL or ~175 µM) in 50 mM Tris-HCl, pH 7.5.
-
Dithiothreitol (DTT) stock solution (e.g., 100 mM).
-
EDTA solution (100 mM, pH 7.0).
-
Sodium Phosphate Buffer (100 mM, pH 7.0).
-
Purified PDI enzyme.
-
96-well microplate or spectrophotometer cuvettes.
-
Microplate reader or spectrophotometer capable of reading at 650 nm.
Procedure:
-
Prepare Reaction Cocktail: For each 100 µL reaction, mix:
-
75 µL Sodium Phosphate Buffer
-
2 µL EDTA solution (final concentration 2 mM)
-
12 µL Insulin solution (final concentration ~21 µM or 120 µg/mL)
-
-
Add Enzyme: Add a known amount of purified PDI (e.g., final concentration of 1-2 µM) to the reaction cocktail. For a negative control, add buffer instead of enzyme.
-
Initiate Reaction: Start the reaction by adding DTT to a final concentration of 1 mM.
-
Measure Turbidity: Immediately begin monitoring the increase in absorbance at 650 nm at room temperature or 25°C. Readings should be taken kinetically (e.g., every minute) for 30-60 minutes.
-
Data Analysis: The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve. One unit of activity is often defined as the amount of enzyme that causes a change in A650 of 0.01 per minute.[16]
Experimental Protocol: Scrambled RNase A Refolding Assay (Isomerase Activity)
This assay measures the ability of PDI to resolve non-native disulfide bonds and catalyze the formation of native ones, thereby restoring the enzymatic activity of Ribonuclease A (RNase A).
Materials:
-
Ribonuclease A (RNase A).
-
Guanidine hydrochloride (Gdn-HCl).
-
Dithiothreitol (DTT).
-
Tris-HCl buffer.
-
Glutathione redox buffer (GSH and GSSG).
-
Cyclic cytidine 2',3'-monophosphate (cCMP) as RNase A substrate.
-
Purified PDI enzyme.
-
Spectrophotometer capable of reading at 296 nm.
Procedure:
-
Prepare Denatured and Reduced RNase A (Dred RNase A):
-
Dissolve RNase A in a buffer containing 6 M Gdn-HCl and an excess of DTT.
-
Incubate to ensure complete reduction of all four disulfide bonds.
-
Remove DTT and Gdn-HCl by dialysis or gel filtration.
-
-
Prepare Scrambled RNase A (sRNase A):
-
Oxidize Dred RNase A in a denaturing buffer (e.g., 6 M Gdn-HCl, 0.1 M Tris-HCl, pH 8.8) by air oxidation for >60 hours in the dark.[14] This allows random disulfide bonds to form.
-
Desalt the sRNase A into a non-denaturing buffer. Confirm that it has negligible enzymatic activity.
-
-
Isomerase Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a glutathione redox buffer (e.g., 1 mM GSH, 0.2 mM GSSG), and the RNase A substrate cCMP (e.g., 4.5 mM).[14][17]
-
Add sRNase A to the mixture (e.g., final concentration of 8 µM).[14]
-
Initiate the refolding reaction by adding purified PDI (e.g., final concentration of 3 µM).[14]
-
-
Measure RNase A Activity:
-
Monitor the hydrolysis of cCMP by measuring the increase in absorbance at 296 nm over time (e.g., 60 minutes) at 25°C.
-
-
Data Analysis: The rate of RNase A reactivation is proportional to the isomerase activity of PDI and is calculated from the slope of the absorbance curve.
PDI Family in Drug Development
The upregulation of PDI in various cancers and its role in thrombosis and other diseases have made it a compelling target for drug development. PDI inhibitors are being explored to induce ER stress and apoptosis selectively in cancer cells, which are more dependent on PDI activity than normal cells.[8][9]
| Inhibitor | Target(s) | IC₅₀ (µM) | Notes |
| PACMA31 | PDIA1 | ~10 µM | Irreversible inhibitor, widely used as a tool compound. |
| Rutin | PDIA1 | ~25 µM | Natural flavonoid inhibitor. |
| 16F16 | PDIA1 | ~1-5 µM | Reversible inhibitor, shows anti-thrombotic effects. |
| C-3353 | PDIA17 | 20.1 | Shows some specificity for PDIA17 over other members.[6] |
| C-3380 | PDIA1, PDIA3 | Low µM range | Non-selective inhibitor of PDIA1 and PDIA3.[6] |
| C-3389 | PDIA1, PDIA3 | Low µM range | Non-selective inhibitor of PDIA1 and PDIA3.[6] |
| C-3399 | PDIA1, PDIA3 | Low µM range | Non-selective inhibitor of PDIA1 and PDIA3.[6] |
Note: IC₅₀ values can vary significantly depending on the assay conditions.
Conclusion
The PDI family of proteins represents a complex and functionally diverse group of enzymes essential for maintaining cellular proteostasis. Their canonical roles as catalysts of oxidative protein folding are complemented by crucial functions in cellular signaling, quality control, and stress responses. The clear association of PDI family members with the pathology of cancer and other diseases highlights their significance as both prognostic markers and high-potential therapeutic targets. A deeper understanding of the specific roles of each family member, facilitated by the robust experimental methodologies outlined here, will be critical for the development of next-generation therapeutics that can precisely modulate PDI activity for clinical benefit.
References
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PDI is an essential redox-sensitive activator of PERK during the unfolded protein response (UPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of anti-cancer effects of novel protein disulphide isomerase (PDI) inhibitors in breast cancer cells characterized by high and low PDIA17 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-Wide Identification and Expression Profiling of the PDI Gene Family Reveals Their Probable Involvement in Abiotic Stress Tolerance in Tomato (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of protein disulfide isomerase family members correlates with tumor progression and patient survival in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]
- 10. The human protein disulfide isomerase gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and characterization of protein disulfide isomerase family proteins in bread wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDIA3/ERp57 promotes a matrix-rich secretome that stimulates fibroblast adhesion through CCN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The human protein disulphide isomerase family: substrate interactions and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two protein disulfide isomerase subgroups work synergistically in catalyzing oxidative protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. Analysis of the Isomerase and Chaperone-Like Activities of an Amebic PDI (EhPDI) - PMC [pmc.ncbi.nlm.nih.gov]
